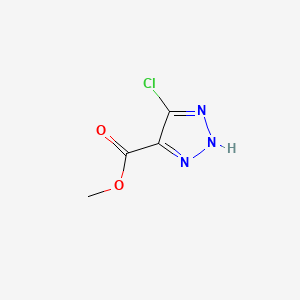

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

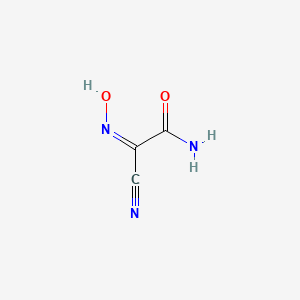

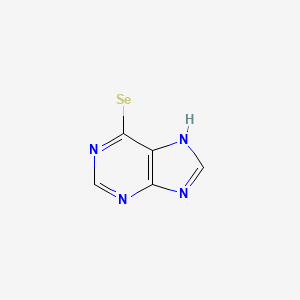

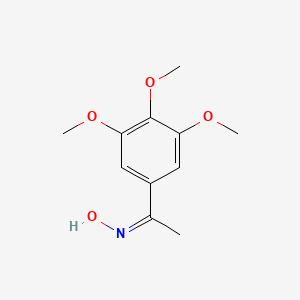

“5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester” is a chemical compound. It is a derivative of 1H-1,2,3-Triazole-4-carboxylic acid . The molecular formula of 1H-1,2,3-Triazole-4-carboxylic acid is C3H3N3O2 .

Synthesis Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . There are also various methods for the synthesis of 1,2,4-triazoles, including reactions involving hydrazines and formamide .科学的研究の応用

Drug Discovery

Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate: is a compound that has garnered attention in the pharmaceutical industry due to its structural similarity to the amide bond, which is prevalent in many bioactive molecules. Its stability and hydrogen bonding ability make it a valuable scaffold in drug design . For instance, it can be used to create analogs of known pharmacological agents, potentially leading to new drugs with improved efficacy and safety profiles.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. It can undergo various chemical reactions, including cycloadditions, to form more complex molecules. This makes it an essential building block for synthesizing a wide range of organic compounds .

Polymer Chemistry

The triazole ring found in methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate can be incorporated into polymers to enhance their properties. For example, it can improve thermal stability and chemical resistance, making the resulting polymers suitable for high-performance applications .

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding, this compound is used in supramolecular chemistry to create self-assembling systems. These systems have potential applications in creating nanoscale structures and devices .

Bioconjugation

In chemical biology, methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is used for bioconjugation. This involves attaching biomolecules to other substances, such as drugs or fluorescent tags, which is crucial for developing targeted therapies and diagnostic tools .

Fluorescent Imaging

The compound’s structure allows for the attachment of fluorescent groups, making it useful in the development of imaging agents. These agents can be used to visualize biological processes in real-time, aiding in research and diagnosis .

Materials Science

In materials science, the compound’s robustness can be exploited to create new materials with desirable properties, such as increased durability or specific electronic characteristics .

Antiproliferative Agents

Research has shown that triazole derivatives can exhibit significant antiproliferative activity. For example, certain triazole compounds have demonstrated potent effects against specific cancer cell lines, indicating potential applications in cancer treatment .

作用機序

- The primary target of this compound is not explicitly mentioned in the available literature. However, we can infer that it likely interacts with enzymes or proteins involved in biological processes due to its structural similarity to other triazole derivatives .

- Triazoles are known to exhibit diverse biological activities, including antifungal, anticancer, and antiviral properties. The N1 and N2 nitrogen atoms in the triazole moiety often play a crucial role in binding to active sites of enzymes .

Target of Action

Pharmacokinetics

特性

IUPAC Name |

methyl 5-chloro-2H-triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUOGIDBNRPVFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237063 |

Source

|

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester | |

CAS RN |

88474-33-3 |

Source

|

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)